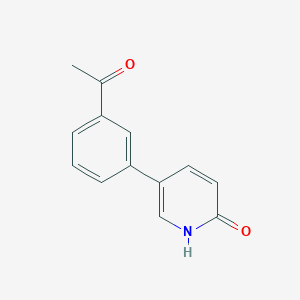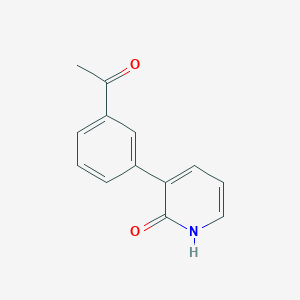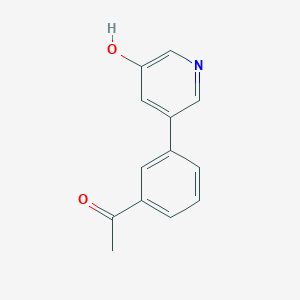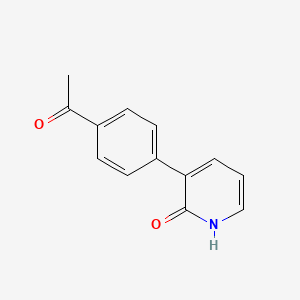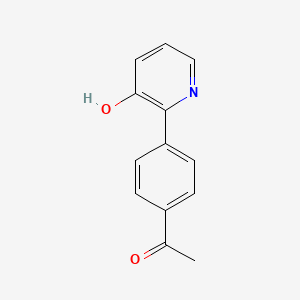
4-(4-Acetylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetylphenyl)-2-hydroxypyridine (4-AP-2-HP) is a small molecule that has been extensively studied in the fields of scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 119-120°C and a molecular weight of 214.2 g/mol. 4-AP-2-HP has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been used in the development of new drugs and has been studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the molecule works by inhibiting the activity of certain enzymes, such as cyclo-oxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. In addition, 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been found to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been found to reduce the risk of cardiovascular disease and stroke. It has also been found to reduce inflammation and oxidative stress in the body.
実験室実験の利点と制限
The use of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use. 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has a low solubility in water and is not very soluble in organic solvents. In addition, it can be toxic at high concentrations.
将来の方向性
The potential applications of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% are vast and the possibilities for future research are exciting. Some potential future directions include the development of new drugs and treatments for various diseases, the exploration of its potential anti-cancer activities, and the study of its potential to reduce inflammation and oxidative stress in the body. In addition, further research is needed to better understand the exact mechanism of action of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% and its potential side effects.
合成法
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 4-acetylphenol and 2-hydroxy-pyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1 atm. The product is then purified by recrystallization or column chromatography. Other methods for synthesis of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% include the reaction of 4-acetylphenol with 2-amino-pyridine or the reaction of 4-acetylphenol with 2-chloro-pyridine.
科学的研究の応用
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been studied extensively in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. It has been studied for its potential to inhibit the growth of certain cancer cell lines, including breast, lung, and prostate cancer. In addition, 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been studied for its potential to reduce the risk of cardiovascular disease and stroke. It has also been studied for its potential to reduce inflammation and oxidative stress in the body.
特性
IUPAC Name |
4-(4-acetylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)12-6-7-14-13(16)8-12/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRLWJJIFSBEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682741 |
Source


|
| Record name | 4-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-00-9 |
Source


|
| Record name | 4-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

